6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
6-Chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure includes:
Properties
IUPAC Name |
6-chloro-3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-5-11-17(12-6-14)28-23-18-3-2-4-20(24)22(18)26-13-19(23)21(27-28)15-7-9-16(25)10-8-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCAQYXTDXMHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps may include halogenation, nitration, and cyclization reactions to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinoline derivatives, which are valuable in the development of new drugs and materials.
Biology: Biologically, quinoline derivatives have shown a range of activities, including antimalarial, antimicrobial, and anticancer properties. The specific biological activities of 6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline are still under investigation, but its structural features suggest potential therapeutic applications.
Medicine: In medicine, quinoline derivatives are used in the treatment of various diseases. This compound, in particular, may have applications in the development of new antiviral, anti-inflammatory, and anticancer drugs.
Industry: In industry, quinoline derivatives are used as catalysts, dyes, and materials for electronic devices
Mechanism of Action
The mechanism by which 6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoloquinoline derivatives vary in substituent patterns and heterocyclic core positions, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
*Calculated based on molecular formula (C23H16ClFN3).
Key Observations :
Core Structure Impact: Pyrazolo[4,3-c]quinolines (e.g., target compound, 2i) are prioritized for bioactive applications due to their planar fused-ring system, which facilitates interactions with enzyme pockets . Pyrazolo[3,4-b]quinolines (e.g., F6) are less explored for biological activity but exhibit favorable thermal stability .
Substituent Effects: Chloro Groups: The 6-Cl in the target compound may enhance electron-deficient character, improving binding to redox-sensitive targets (e.g., iNOS) compared to non-chlorinated analogs . Fluorine and p-Tolyl: The 4-fluorophenyl and p-tolyl groups synergistically balance lipophilicity and metabolic stability, as seen in related compounds . Amino vs. Aryl Groups: Amino-substituted derivatives (e.g., 2i) show higher anti-inflammatory potency than aryl-substituted analogs, suggesting polar groups enhance target engagement .
Biological Activity Trends: Anti-inflammatory activity correlates with substituent polarity and hydrogen-bonding capacity. For example, 2i’s 4-hydroxyphenylamino group contributes to its submicromolar IC50 . The target compound’s lack of polar groups (e.g., -OH, -NH2) may limit its potency compared to 2i but improve blood-brain barrier penetration due to higher lipophilicity.
Biological Activity
6-Chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure is characterized by a pyrazolo[4,3-c]quinoline core with substituents that influence its biological activity. The presence of a chlorine atom and a fluorophenyl group is significant in modulating its pharmacological properties.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit potent anti-inflammatory effects. Specifically, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells was evaluated.
- Mechanism : The anti-inflammatory activity is primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. These enzymes are crucial in the inflammatory response, and their inhibition leads to reduced inflammation.
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that specific structural features significantly influence the inhibitory effects on NO production. For instance, para-substituted phenyl groups enhance activity compared to ortho or meta substitutions due to better electronic interactions with the target enzymes .
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored, showing promising results against various cancer cell lines.
- Cell Lines Tested : In vitro studies have reported significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanisms : The mechanisms underlying the anticancer effects include induction of apoptosis and cell cycle arrest. Specific compounds within this class have been shown to activate apoptotic pathways through caspase activation and inhibit proliferation by interfering with cell cycle regulators .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
